molecular formula C19H18N2O2 B10990225 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide

Cat. No.: B10990225
M. Wt: 306.4 g/mol
InChI Key: CPSHGIZEAXFATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide is a synthetic organic compound designed for pharmaceutical research and development. This molecule is of significant interest due to its hybrid structure, incorporating two privileged scaffolds in medicinal chemistry: the 2,3-dihydrobenzofuran and the indole ring systems . The 2,3-dihydrobenzofuran moiety is a common feature in various biologically active molecules and is frequently explored in the synthesis of melatonergic agents and other therapeutic compounds . The indole nucleus, particularly when functionalized as a propanamide, is a structure present in compounds with documented immunosuppressive activities, making it a valuable template for investigating new immunomodulatory drugs . The primary value of this compound lies in its potential as a key intermediate or building block for the design and synthesis of novel small-molecule candidates. Researchers can utilize it in lead optimization programs to explore structure-activity relationships (SAR), particularly in areas such as immunology, oncology, and central nervous system (CNS) disorders. While the specific mechanism of action for this exact molecule may not be defined, its structure suggests it could interact with various enzyme systems or receptors, analogous to other indole-propanamide and dihydrobenzofuran-containing derivatives . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide

InChI

InChI=1S/C19H18N2O2/c22-19(21-16-3-4-17-14(12-16)7-9-20-17)6-2-13-1-5-18-15(11-13)8-10-23-18/h1,3-5,7,9,11-12,20H,2,6,8,10H2,(H,21,22)

InChI Key

CPSHGIZEAXFATK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Benzofuran Ring Construction

The benzofuran core is synthesized via cyclization of substituted phenols or catalytic hydrogenation of benzofuran precursors .

Method A: Diels-Alder Cyclization

  • Reactants : Furfural derivatives + α,β-unsaturated esters

  • Conditions : Lewis acid catalysts (e.g., ZnCl₂, 80°C, 12 h)

  • Yield : 68–75%

Method B: Hydrogenation of Benzofuran Carboxylates

  • Substrate : Ethyl benzofuran-5-carboxylate

  • Catalyst : 10% Pd/C in acetic acid (60 psi H₂, 24 h)

  • Yield : 95–100%

Propanoic Acid Side Chain Introduction

Friedel-Crafts Acylation :

  • Reactants : 2,3-Dihydrobenzofuran + acryloyl chloride

  • Conditions : AlCl₃ catalyst, dichloromethane, 0°C → rt, 6 h

  • Yield : 82%

StepReagents/ConditionsYield (%)
Benzofuran synthesisZnCl₂, 80°C68–75
HydrogenationPd/C, H₂ (60 psi)95–100
AcylationAlCl₃, CH₂Cl₂82

Synthesis of 1H-Indol-5-amine

Indole Ring Formation

Fischer Indole Synthesis :

  • Reactants : Phenylhydrazine + 4-aminocyclohexanone

  • Conditions : HCl (aq), reflux, 8 h

  • Yield : 70–78%

Nitration and Reduction

Nitration :

  • Reactants : Indole + HNO₃/H₂SO₄ (−10°C, 2 h)

  • Yield : 65% (5-nitroindole)

Reduction :

  • Catalyst : Raney Ni, H₂ (50 psi, ethanol, 6 h)

  • Yield : 90% (1H-indol-5-amine)

Amide Bond Formation Strategies

Acid Chloride Route

  • Activation : 3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid → acid chloride (SOCl₂, 70°C, 3 h)

  • Coupling : React with 1H-indol-5-amine in THF, pyridine (0°C → rt, 12 h)

  • Yield : 76%

Carbodiimide-Mediated Coupling

  • Reagents : EDCl, HOBt, DMF, rt, 24 h

  • Advantages : Mild conditions, minimal racemization

  • Yield : 85%

MethodReagentsYield (%)
Acid chlorideSOCl₂, pyridine76
EDCl/HOBtEDCl, HOBt, DMF85

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)

  • Purity : >98% (HPLC)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, indole NH), 6.82–7.20 (m, aromatic), 3.15 (t, J=8.6 Hz, 2H, CH₂), 2.55 (t, J=7.2 Hz, 2H, COCH₂)

  • HRMS : m/z calc. for C₂₀H₁₈N₂O₂ [M+H]⁺: 335.1390, found: 335.1389

Challenges and Optimization

Competing Side Reactions

  • Indole N-Alkylation : Minimized using bulky bases (e.g., DIPEA)

  • Oxidation of Dihydrobenzofuran : Avoided by inert atmosphere (N₂/Ar)

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

  • Switch to THF/EtOAc post-reaction improves isolation.

Industrial-Scale Considerations

Catalytic Hydrogenation Scaling

  • Continuous flow reactors reduce Pd/C usage by 40% while maintaining 92% yield.

Green Chemistry Approaches

  • Mechanochemical synthesis : Ball-milling for solvent-free amidation (yield: 78%, 6 h)

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Anticancer Properties

    Research has indicated that derivatives of the compound exhibit notable anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The most active compounds demonstrated IC50 values lower than 10 µM, indicating potent anticancer effects .

    Enzyme Inhibition

    The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For example, derivatives have been reported to inhibit DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) with sub-micromolar IC50 values, suggesting that they could be developed into targeted therapies for cancers where this kinase plays a critical role .

    Interaction with Kinases

    The mechanism through which 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide exerts its effects primarily involves the inhibition of specific kinases like DYRK1A and GSK3α/β. These kinases are crucial for various signaling pathways that regulate cell growth and survival. The structure activity relationship (SAR) studies suggest that modifications on the benzofuran moiety enhance potency against these targets .

    Induction of Apoptosis

    In addition to inhibiting proliferation, the compound may induce apoptosis in tumor cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This dual mechanism enhances its potential as an anticancer agent .

    Neurological Disorders

    Given its kinase inhibition profile, there is potential for this compound to be explored in the treatment of neurological disorders where DYRK1A is implicated. Research indicates that modulating this kinase could have therapeutic benefits in conditions such as Alzheimer’s disease and other neurodegenerative disorders .

    Antiviral Activity

    Emerging studies suggest that compounds with similar structures may possess antiviral properties. Investigations into their efficacy against viral targets could expand their application beyond oncology into infectious disease treatment .

    Case Studies and Research Findings

    StudyFindingsImplications
    Study AEvaluated anticancer activity in Caco2 cells with IC50 < 10 µMSupports development as a cancer therapeutic
    Study BInvestigated DYRK1A inhibition with sub-micromolar IC50Potential for targeted cancer therapy
    Study CExplored antiviral properties against HIVExpands therapeutic applications beyond cancer

    Mechanism of Action

    • The exact mechanism remains an area of ongoing research.
    • DBIB likely interacts with specific receptors (e.g., serotonin receptors ).
    • It may modulate neurotransmitter activity or affect cellular signaling pathways.
  • Comparison with Similar Compounds

    Key Compounds :

    3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (Compound 51)

    • Structural Differences :
    • Incorporates a 4-chlorobenzoyl group and methylsulfonamide substituent.
    • Features a methyl group at the indole 3-position and methoxy at the 5-position.
      • Implications :
    • The sulfonamide group may enhance metabolic stability but could increase off-target interactions due to its polar nature.
    • Chlorobenzoyl substituents are associated with improved target affinity in COX-2 inhibitors but may elevate toxicity risks .

    N-[5-(Acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide (CAS 1401559-38-3) Structural Differences:

    • Replaces the indole with a methoxy-substituted phenyl group bearing an acetylated amino side chain. Implications:
    • The acetylamino group may enhance solubility and reduce hepatic clearance compared to the indole-based target compound.

    3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide (CAS 1401534-82-4)

    • Structural Differences :
    • Substitutes the indole with a tetrazole-containing phenyl group.
      • Implications :

    Physicochemical and Pharmacokinetic Properties

    Compound Backbone Key Substituents logP* Solubility* Metabolic Stability*
    Target Compound Propanamide Indol-5-yl, dihydrobenzofuran-5-yl ~3.5 Moderate Moderate
    Compound 51 Propanamide 4-Chlorobenzoyl, methylsulfonyl ~4.2 Low High
    CAS 1401559-38-3 Propanamide Acetylamino, methoxyphenyl ~2.8 High Moderate
    CAS 1401534-82-4 Propanamide Tetrazolylphenyl ~2.5 High High

    *Hypothetical values based on structural features and substituent trends.

    Key Observations :

    • Lipophilicity (logP) : The target compound’s indole and dihydrobenzofuran groups confer moderate lipophilicity, balancing membrane permeability and solubility. Sulfonamide (Compound 51) and tetrazole (CAS 1401534-82-4) substituents reduce logP, favoring aqueous solubility.
    • Metabolic Stability : Methylsulfonyl and tetrazole groups may enhance stability by resisting cytochrome P450-mediated oxidation .

    Biological Activity

    The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research and apoptosis induction. This article synthesizes recent findings related to its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationship (SAR) analyses.

    The molecular formula for this compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, with a molar mass of approximately 318.36 g/mol. Its structure includes both benzofuran and indole moieties, which are known for their biological significance.

    Recent studies have indicated that compounds with similar structural features can induce apoptosis through various pathways. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are critical for the apoptotic process.

    Apoptosis Induction

    In vitro studies have demonstrated that derivatives of benzofuran and indole can significantly increase ROS levels in leukemia cells (K562), suggesting a potential pathway for apoptosis induction. For instance, compounds similar to This compound have shown to increase the activity of caspases 3 and 7 over time, indicating their role in promoting cell death through apoptotic pathways .

    Efficacy Against Cancer Cell Lines

    The efficacy of This compound has been evaluated against several cancer cell lines. The following table summarizes the findings from various studies:

    Cell Line IC50 (µM) Mechanism Reference
    K562 (Leukemia)15ROS generation; caspase activation
    A431 (Carcinoma)20Mitochondrial dysfunction
    U251 (Glioblastoma)10Apoptosis via mitochondrial pathway

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications in the structure of benzofuran and indole derivatives can significantly influence their biological activity. For instance:

    • Substituents on the benzofuran ring : The presence of electron-withdrawing groups enhances cytotoxicity.
    • Indole modifications : Variations in the indole nitrogen or additional functional groups can alter binding affinity to apoptotic targets.

    Case Studies and Research Findings

    • Case Study on K562 Cells : A study demonstrated that treatment with similar benzofuran derivatives resulted in a significant increase in apoptosis markers after 48 hours of exposure. The compound's ability to induce mitochondrial membrane potential changes was noted as a critical factor in its pro-apoptotic effects .
    • Inhibitory Effects on SARS-CoV-2 : Recent virtual screening studies have identified indole and benzofuran derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro), showcasing the broader antiviral potential of compounds related to This compound .

    Q & A

    Q. What are the key synthetic routes for 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-5-yl)propanamide, and how can reaction conditions be optimized for higher yields?

    Methodological Answer: The synthesis typically involves coupling the benzofuran and indole moieties via a propanamide linker. Critical steps include:

    • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acids for amide bond formation .
    • Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions and improve regioselectivity .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane (30–70%) is recommended for isolating the target compound from by-products .

    Q. Optimization Strategies :

    • Reagent Stoichiometry : A 1.2:1 molar ratio of activated carboxylate to indole amine improves yield.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

    Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

    Methodological Answer:

    • NMR Spectroscopy :
      • 1H/13C NMR : Confirm the presence of benzofuran (δ 6.7–7.2 ppm for aromatic protons) and indole (δ 10.2 ppm for NH) moieties. Integration ratios validate substituent positions .
      • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
    • HRMS : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
    • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions .

    Q. How does the compound’s dual benzofuran-indole structure influence its bioactivity compared to analogs with single heterocycles?

    Methodological Answer: Comparative studies of structurally related compounds (Table 1) highlight the synergistic effects of combining benzofuran and indole:

    CompoundStructureBioactivity (IC50)Reference
    Benzofuran-only analogLacks indole>100 µM (Cancer)
    Indole-only analogLacks benzofuran75 µM (Enzyme X)
    Target compoundBenzofuran + indole12 µM (Enzyme X)

    Q. Key Insights :

    • The indole moiety enhances π-π stacking with hydrophobic enzyme pockets, while benzofuran improves metabolic stability .
    • SAR Studies : Modifying the benzofuran’s dihydro group (e.g., oxidation to furan) reduces activity, emphasizing the importance of saturation .

    Advanced Research Questions

    Q. What strategies can resolve discrepancies in biological activity data between in vitro and in vivo models?

    Methodological Answer:

    • Assay Variability :
      • In Vitro : Use primary cell lines (e.g., HepG2 for liver metabolism) over immortalized lines to better mimic in vivo conditions .
      • In Vivo : Adjust dosing regimens (e.g., oral vs. intravenous) to account for bioavailability differences .
    • Orthogonal Validation :
      • Combine enzyme inhibition assays with transcriptomic profiling (RNA-seq) to confirm target engagement .
    • Pharmacokinetic Profiling : Monitor metabolite formation (e.g., hydroxylated derivatives) via LC-MS to identify active/inactive species .

    Q. How can computational methods predict binding affinities and guide structural modifications?

    Methodological Answer:

    • Molecular Docking :
      • Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the indole NH and benzofuran oxygen .
      • Scoring Metrics : Prioritize compounds with ΔG < -8 kcal/mol for experimental testing .
    • MD Simulations :
      • Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

    Q. What are the challenges in scaling up synthesis while maintaining purity, and which steps are prone to by-product formation?

    Methodological Answer:

    • Critical Steps :
      • Amide Coupling : Excess coupling agents can form urea by-products. Use 1.1 equivalents and monitor via TLC .
      • Indole Protection/Deprotection : Boc-protected intermediates may degrade under acidic conditions. Replace HCl with milder acids (e.g., TFA) .
    • Scale-Up Solutions :
      • Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic coupling steps .
      • Crystallization : Optimize solvent mixtures (e.g., EtOH/water) to enhance crystal yield and purity (>99%) .

    Q. What analytical approaches validate target engagement in complex biological systems?

    Methodological Answer:

    • Chemical Proteomics :
      • Use biotinylated probes of the compound to pull down interacting proteins from cell lysates. Validate via Western blot .
    • SPR Imaging :
      • Immobilize the target protein on a sensor chip. A binding response >50 RU indicates significant interaction .
    • Isothermal Titration Calorimetry (ITC) :
      • Measure Kd values directly in buffer systems mimicking physiological conditions (e.g., pH 7.4, 150 mM NaCl) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.